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Compound of Interest

Compound Name:
2-(6-(trifluoromethyl)-1H-indol-3-

yl)acetic acid

CAS No.: 378802-43-8

Cat. No.: B3132853

Get Quote

Executive Summary & Rationale
Indole-3-acetic acid (IAA) is the canonical auxin, driving plant growth via the TIR1/AFB-Aux/IAA

co-receptor complex. However, its utility as a chemical probe is limited by rapid metabolic

degradation (oxidation, conjugation) and non-specific transport.

6-Trifluoromethyl-IAA (6-CF3-IAA) represents a rational structural analog designed to probe the

steric and electronic limits of the auxin binding pocket. While the 4-trifluoromethyl (4-CF3-IAA)

analog is known to be a potent agonist (Katayama et al., 2008), the 6-CF3-IAA isomer presents

a critical case study in steric hindrance. The bulky trifluoromethyl group (

) at the 6-position tests the tolerance of the "bottom" of the TIR1 hydrophobic pocket, often
resulting in altered affinity or antagonistic properties compared to the native ligand.
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Feature Native IAA
6-Trifluoromethyl-IAA (6-

CF3-IAA)

Role Primary Agonist
Structural Probe / Weak

Analog

TIR1 Affinity (

)
High (~10–50 nM) Predicted Low (Steric Clash)

Metabolic Stability
Low (Rapid

)
High (Blocks 6-hydroxylation)

Lipophilicity (

)
~1.41

~2.3 (Enhanced membrane

permeability)

Steric Bulk (6-pos) Low (H atom)
High (

Isopropyl group)

Mechanism of Action: The "Molecular Glue"
Hypothesis
Native IAA Mechanism
IAA functions as a "molecular glue," filling the hydrophobic cavity between the F-box protein

TIR1 and the Aux/IAA repressor transcriptional regulator.

Binding Pocket: The indole ring sits in a hydrophobic pocket defined by residues like Phe82,

Leu439, and Phe351 (in Arabidopsis TIR1).

6-Position Constraint: The 6-position of the indole ring faces the "floor" of the pocket. In

native IAA, this is a hydrogen atom, allowing a snug fit.

6-CF3-IAA Mechanistic Deviation
The introduction of a trifluoromethyl group at the 6-position introduces significant steric bulk

(Van der Waals volume:
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vs.

).

Steric Clash: Structural modeling suggests the

group clashes with the backbone or side chains deep in the pocket (e.g., Phe82 or Arg403
proximity), preventing the "cap" (Aux/IAA degron) from seating correctly.

Result: This often converts the molecule from a strong agonist into a weak agonist or, in

some contexts, a competitive antagonist that binds TIR1 but fails to recruit Aux/IAA

efficiently.

Signaling Pathway Visualization
The following diagram illustrates the canonical pathway and where 6-CF3-IAA interference

occurs.
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Caption: Comparative signaling flow. Native IAA (Blue) promotes complex formation. 6-CF3-IAA

(Red) is predicted to hinder complex assembly due to steric incompatibility.
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Experimental Protocols for Bioactivity Assessment
To rigorously compare 6-CF3-IAA against native IAA, a multi-tiered approach is required:

Physiological (Root Growth) and Molecular (Reporter Expression).

Protocol A: Root Growth Inhibition Assay (Arabidopsis)
Objective: Quantify the

of root growth inhibition, a classic proxy for auxin potency.

Materials:

Arabidopsis thaliana seeds (Col-0 wild type).

0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.

Ligands: IAA (10 mM stock in EtOH), 6-CF3-IAA (10 mM stock in DMSO).

Workflow:

Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x dH2O

wash).

Stratification: 4°C for 2 days in dark.

Plate Preparation: Pour MS plates supplemented with ligand dilution series:

Concentrations: 0 (Mock), 10 nM, 50 nM, 100 nM, 1 µM, 10 µM.

Sowing: Plate seeds in a single row (10-15 seeds/plate).

Growth: Grow vertically under continuous light (22°C) for 7 days.

Analysis: Scan plates and measure primary root length using ImageJ.

Data Output: Plot % Inhibition vs. Log[Concentration].

Expected Result: IAA
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nM. 6-CF3-IAA

M (or inactive).

Protocol B: DR5:GUS Reporter Assay
Objective: Visualize spatial activation of auxin signaling in root tips.

Workflow:

Seedlings: Use 5-day-old DR5:GUS transgenic seedlings.

Treatment: Transfer seedlings to liquid MS media containing 1 µM IAA or 10 µM 6-CF3-IAA

for 4 hours.

Note: Use a higher concentration for the analog to detect weak activity.

Staining: Incubate in GUS staining solution (X-Gluc) at 37°C overnight.

Destaining: Wash in 70% EtOH to remove chlorophyll.

Microscopy: Observe blue precipitate in the root apical meristem (RAM).

Interpretation: Strong blue signal = Agonist. No signal = Inactive. Signal only at very high

conc = Weak Agonist.

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the quantitative root growth inhibition assay.
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Scientific Analysis: Structure-Activity Relationship
(SAR)
The "Fluorine Effect"
Fluorine substitution affects bioactivity through three mechanisms:

Electronic Effect: The strong electron-withdrawing nature of

lowers the pKa of the indole N-H and the carboxyl group, potentially altering hydrogen
bonding capability.

Metabolic Stability: The C-F bond is resistant to oxidative cleavage. Native IAA is often

deactivated by oxidation at the C-6 position (to 2-oxindole-3-acetic acid) or conjugation. 6-

CF3-IAA is immune to 6-hydroxylation, theoretically increasing its half-life in vivo.

Steric Bulk (The Dominant Factor):

4-CF3-IAA: As shown by Katayama et al. (2008), the 4-position tolerates the

group well, resulting in activity 1.5x higher than IBA.

6-CF3-IAA: The 6-position is sterically intolerant. The pocket cannot expand to

accommodate the bulky trifluoromethyl group without disrupting the precise geometry

required for the TIR1-Aux/IAA interface. This renders 6-CF3-IAA a poor auxin mimic.
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Compound
Relative Potency
(Root Growth)

TIR1 Binding Mode Stability

IAA 100% (Reference)
Perfect Fit (H-bonds +

Hydrophobic)
Low (Minutes/Hours)

4-CF3-IAA ~120-150%
Accommodated (4-

pos solvent exposed)
High

5-F-IAA ~200%
Enhanced

Hydrophobic Contact
Medium

6-CF3-IAA < 5% (Predicted)
Steric Clash (Pocket

Floor)
Very High
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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